molecular formula C22H27N3O4S B2391720 Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate CAS No. 1043553-84-9

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B2391720
CAS No.: 1043553-84-9
M. Wt: 429.54
InChI Key: CJIGTPJLZXWXIH-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a structurally complex heterocyclic compound combining a tetrahydroquinoxaline scaffold and a substituted thiophene moiety. The quinoxaline core (6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl) is fused with an acetyl group, which links to an aminothiophene carboxylate derivative (4-ethyl-5-methylthiophene-3-carboxylate). Key structural features include:

  • Quinoxaline substituents: 6,7-dimethyl groups and a 3-oxo moiety, which may influence hydrogen bonding and solubility.
  • Thiophene substituents: 4-ethyl and 5-methyl groups, likely enhancing lipophilicity compared to simpler thiophene derivatives.
  • Functional groups: An amide bridge and ethyl ester, critical for molecular interactions and stability .

Properties

IUPAC Name

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-6-14-13(5)30-21(19(14)22(28)29-7-2)25-18(26)10-17-20(27)24-16-9-12(4)11(3)8-15(16)23-17/h8-9,17,23H,6-7,10H2,1-5H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIGTPJLZXWXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate (CAS No. 307519-88-6), also known as NMDI14, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Weight415.51 g/mol
Density1.250 ± 0.06 g/cm³
SolubilityDMSO: ≥ 25 mg/mL
Boiling Point658.8 ± 55.0 °C
pKa13.42 ± 0.40

The structural complexity of NMDI14 contributes to its biological activity, particularly in inhibiting specific enzymatic pathways.

NMDI14 exhibits its biological effects primarily through the inhibition of specific protein-protein interactions and enzymatic activities. Studies have shown that it acts as a dual inhibitor for SENP1 and SENP2, which are involved in the SUMOylation process—a post-translational modification that regulates various cellular functions.

Key Findings:

  • Inhibition of SENP1 and SENP2 : NMDI14 demonstrated an IC50 value of approximately 8.6 µM against SENP1, indicating its potency as a SUMOylation inhibitor .
  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been shown to affect its inhibitory activity significantly. For instance, variations in substituents on the quinoxaline ring influenced lipophilicity and steric hindrance, impacting the compound's binding affinity .

Anticancer Properties

NMDI14 has been investigated for its potential anticancer properties. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

Research has also suggested that NMDI14 possesses neuroprotective effects, potentially through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that NMDI14 inhibited cell growth significantly compared to control groups, with a noted increase in apoptotic markers .
  • Neuroprotection : In models of neurodegeneration, NMDI14 treatment resulted in decreased levels of inflammatory cytokines and improved neuronal survival rates .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H25N3O4S
  • Molecular Weight : 415.5 g/mol

Structural Features

The compound features a quinoxaline moiety, which is known for its biological activity, along with a thiophene ring that may contribute to its electronic properties. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its bioavailability.

Medicinal Chemistry

Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Studies

  • Inhibition of Protein-Protein Interactions : A study focused on the compound's ability to inhibit SENP1-SUMO1 interactions, revealing an IC50 value of approximately 8.6 µM. This suggests potential applications in cancer therapy where modulation of SUMOylation pathways is critical .
CompoundIC50 (µM)Mechanism
Ethyl 2-{[(6,7-dimethyl...]}8.6SENP1-SUMO1 Inhibition

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit antimicrobial properties against various pathogens. The thiophene ring is particularly noted for enhancing antimicrobial efficacy.

Data Table

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL[Source]
Escherichia coli64 µg/mL[Source]

Material Science

The compound's unique electronic properties make it a candidate for use in organic electronics and photonic devices. Its ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs).

Insights from Research

Recent studies have demonstrated the compound's potential as a hole transport material in OLEDs, with improved efficiency compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted thiophene and quinoxaline derivatives. Below is a comparative analysis with structurally analogous compounds from the provided evidence:

Key Comparative Observations

Structural Diversity: The target compound’s tetrahydroquinoxaline core distinguishes it from isoquinoline derivatives (e.g., 6d) and tetrahydrobenzo[b]thiophenes (e.g., 6o). The 3-oxo group on the quinoxaline may enhance hydrogen-bonding interactions compared to methoxy or phenyl substituents in analogs . The thiophene-3-carboxylate moiety is shared with Gewald-derived compounds (e.g., compound 1 in ), but the 4-ethyl and 5-methyl substituents in the target compound likely increase steric bulk and lipophilicity relative to phenyl or isopropyl groups .

Synthetic Routes: The synthesis of compound 6o () involved a multicomponent Petasis reaction in HFIP solvent with 22% yield, suggesting that similar methods might apply to the target compound.

Analytical Characterization: $^1$H NMR and HRMS (e.g., for 6o in ) are standard for confirming substituent positions and molecular integrity.

Hydrogen Bonding and Crystallography :

  • The amide and carbonyl groups in the target compound likely participate in intermolecular hydrogen bonding , akin to patterns discussed in . This could influence crystal packing and solubility, differing from sulfonyl or phenylcarboxamide derivatives (e.g., 6e, 6f in ) .

Substituents like ethyl esters may alter toxicity profiles compared to sulfonyl or boronic acid derivatives .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis : The compound requires multi-step reactions, including coupling of the quinoxaline and thiophene moieties. Intermediate purification (e.g., column chromatography) is critical to remove byproducts .

  • Reaction Optimization : Key parameters include:

    ParameterOptimal RangeImpact
    Temperature60–80°CAvoids decomposition of thermally sensitive intermediates
    SolventDMF or DMSOEnhances solubility of polar intermediates
    CatalystPd/C (for hydrogenation steps)Improves selectivity in reduction reactions
  • Yield Enhancement : Use recrystallization (ethanol/water mixtures) for final purification, achieving >90% purity .

Q. What analytical techniques are recommended to confirm the molecular structure and conformation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the thiophene and quinoxaline rings. Key peaks include:
    • Quinoxaline NH protons: δ 10.2–10.5 ppm (broad singlet) .
    • Thiophene ester group: δ 4.2–4.4 ppm (quartet, ethyl group) .
  • X-ray Crystallography : Resolve 3D conformation, particularly hydrogen bonding between the amide group and quinoxaline carbonyl (N–H···O interactions) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 401.50 g/mol) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes relevant to the quinoxaline moiety (e.g., kinase or oxidoreductase families). Use fluorogenic substrates for high-throughput screening .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Note:
    • Solubility in DMSO (tested up to 10 mM) is critical for dose-response studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites:
    • The thiophene ring’s electron-rich C2 position is prone to electrophilic substitution .
    • Quinoxaline’s carbonyl group acts as a hydrogen-bond acceptor, influencing binding to biological targets .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in aqueous vs. lipid membranes) to predict pharmacokinetic behavior .

Q. How can researchers resolve contradictions in bioactivity data between studies involving structural analogs?

Methodological Answer:

  • Comparative Structural Analysis : Use X-ray or NMR data to identify conformational differences (e.g., substituent orientation on the quinoxaline ring) .

  • Assay Standardization : Re-evaluate bioactivity under controlled conditions:

    VariableImpactExample
    pHAlters ionization of the amide groupVarying activity in acidic (pH 5) vs. neutral (pH 7.4) buffers
    Serum Protein BindingReduces free compound concentrationUse albumin-adjusted IC50 values

Q. What strategies are effective for analyzing regioselectivity in derivative synthesis (e.g., modifying the thiophene or quinoxaline moiety)?

Methodological Answer:

  • Protecting Group Strategy :

    • Protect the quinoxaline NH with Boc groups before functionalizing the thiophene ring .
    • Deprotect under mild acidic conditions (e.g., TFA/DCM) to retain ester integrity .
  • Kinetic vs. Thermodynamic Control :

    ConditionOutcome
    Low temperature (-20°C)Favors kinetically controlled amide bond formation
    Prolonged reaction timeShifts toward thermodynamically stable products

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Studies :
    • Use SPR (Surface Plasmon Resonance) to measure binding affinity to purified proteins (e.g., kinases) .
    • CRISPR-Cas9 knockout models to confirm target specificity in cellular assays .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes (e.g., altered ATP levels in energy-depletion pathways) .

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